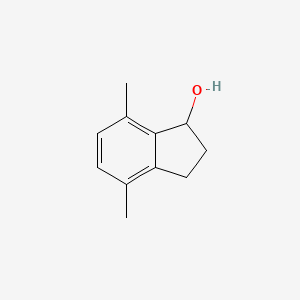

4,7-Dimethyl-1-indanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4,7-dimethyl-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C11H14O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4,10,12H,5-6H2,1-2H3 |

InChI Key |

FJTGBMKHPGXASE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCC(C2=C(C=C1)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Dimethyl 1 Indanol

Retrosynthetic Analysis of the 4,7-Dimethyl-1-indanol Skeleton

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For this compound, the primary disconnection involves a functional group interconversion (FGI) of the secondary alcohol to a ketone, leading to the key intermediate, 4,7-Dimethyl-1-indanone (B1296240). This transformation is strategically sound as the reduction of a ketone to an alcohol is a fundamental and high-yielding reaction in organic synthesis.

The subsequent disconnection of the 4,7-Dimethyl-1-indanone skeleton focuses on breaking the five-membered ring. The most logical approach is to sever the bond between the carbonyl carbon and the aromatic ring, a disconnection that corresponds to an intramolecular Friedel-Crafts acylation in the forward synthesis. This step simplifies the indanone structure to a 3-(2,5-dimethylphenyl)propanoic acid derivative. This precursor is significantly simpler and can be conceptually assembled from commercially available starting materials, such as 1,4-dimethylbenzene (p-xylene) and a three-carbon electrophile.

Retrosynthetic Pathway for this compound:

| Target Molecule/Intermediate | Disconnection/FGI | Precursor(s) |

| This compound | Functional Group Interconversion (FGI) | 4,7-Dimethyl-1-indanone |

| 4,7-Dimethyl-1-indanone | C-C Bond (Friedel-Crafts) | 3-(2,5-dimethylphenyl)propanoic acid or its acid chloride |

| 3-(2,5-dimethylphenyl)propanoic acid | C-C Bond | 1,4-Dimethylbenzene (p-xylene) + Succinic anhydride (B1165640) (or similar C3 synthon) |

Classical Synthetic Routes to Indanols and Their Adaptations

The classical synthesis of indanols is predominantly a two-stage process: formation of the indanone ring system followed by reduction of the ketone.

Cyclization Reactions for Indane Formation

The cornerstone of classical indanone synthesis is the intramolecular Friedel-Crafts acylation. nih.govnih.gov This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, the acyl chloride, onto the aromatic ring using a strong acid catalyst.

For the synthesis of 4,7-Dimethyl-1-indanone, the precursor would be 3-(2,5-dimethylphenyl)propanoic acid. This precursor can be prepared by the Friedel-Crafts acylation of p-xylene (B151628) with succinic anhydride to form 3-(2,5-dimethylbenzoyl)propanoic acid, followed by reduction of the ketone. The subsequent intramolecular cyclization of 3-(2,5-dimethylphenyl)propanoic acid is typically promoted by strong acids such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride (AlCl₃) if starting from the acyl chloride. nih.gov While effective, these methods often require harsh conditions, including high temperatures, and can be limited by functional group compatibility. nih.gov

A patent for the synthesis of the isomeric 2,6-dimethyl-1-indanone highlights a similar Friedel-Crafts strategy, reacting m-methyl benzoyl chloride with propylene (B89431) in the presence of aluminum trichloride, demonstrating the industrial relevance of this classical approach. google.com

Functional Group Introduction Strategies at the Indanol Moiety

Once the 4,7-Dimethyl-1-indanone precursor is obtained, the introduction of the hydroxyl group to form this compound is achieved through the reduction of the carbonyl group. This is a standard functional group transformation.

Commonly employed reagents for this reduction include metal hydrides, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a typical choice due to its selectivity, mild reaction conditions, and operational simplicity. whiterose.ac.uk Lithium aluminum hydride (LiAlH₄) can also be used but is a much stronger reducing agent and requires anhydrous conditions. The choice of reducing agent allows for the efficient and high-yielding conversion of the indanone to the corresponding indanol.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has introduced a range of catalytic methods that offer milder conditions, higher selectivity, and the ability to control stereochemistry, which are significant advantages over classical routes.

Asymmetric Catalysis for Enantioselective Synthesis of this compound

The hydroxyl group at the C1 position of this compound creates a stereocenter. The enantioselective synthesis of a specific stereoisomer is of great importance, particularly in pharmaceutical applications. rsc.org The most direct method to achieve this is through the asymmetric reduction of the prochiral 4,7-Dimethyl-1-indanone.

Asymmetric Transfer Hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones. rsc.org This method typically employs a chiral transition metal catalyst, such as those based on Ruthenium (Ru) or Rhodium (Rh), with a hydrogen source like a formic acid/triethylamine mixture or isopropanol. whiterose.ac.ukrsc.org For instance, catalysts like (R,R)-Ts-DENEB have been used for the kinetic resolution of 3-aryl-indanones via ATH, producing enantioenriched cis-indanols and unreacted indanones with excellent stereoselectivities. rsc.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source to achieve high enantioselectivity. rsc.org

Table of Catalytic Systems for Asymmetric Ketone Reduction:

| Catalyst System | Hydrogen Source | Typical Substrate | Outcome |

| Ru(II)-(R,R)-Ts-DENEB | HCOOH/Et₃N | 3-Aryl-indanones | High diastereoselectivity and enantioselectivity (ee) rsc.org |

| Chiral Oxazaborolidine (CBS) | Borane (BH₃) | Substituted Indanones | High enantioselectivity rsc.org |

| Bakers' Yeast | Glucose | 3-Arylinden-1-ones | Enantioenriched 3-aryl-1-indanones rsc.org |

Transition Metal-Catalyzed Transformations in Indanol Construction

Beyond asymmetric reduction, modern catalysis offers innovative ways to construct the indane skeleton itself, providing alternatives to the often harsh Friedel-Crafts reaction. These methods can generate substituted indanones that can then be reduced to the target indanol.

Various transition metals, including Palladium (Pd), Nickel (Ni), and Rhodium (Rh), have been employed in catalytic cyclization reactions to form the indanone ring. organic-chemistry.org

Palladium-catalyzed reactions: An intramolecular, asymmetric reductive-Heck reaction has been developed for the synthesis of chiral 3-substituted indanones. nih.gov

Nickel-catalyzed cyclizations: A nickel-catalyzed reductive cyclization of enones has been shown to produce indanones with high enantiomeric induction. organic-chemistry.org

Rhodium-catalyzed additions: Rhodium catalysts have been used for the asymmetric intramolecular 1,4-addition of aryl boronates to enones, yielding chiral 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org

These catalytic transformations often proceed under milder conditions and exhibit greater tolerance for a variety of functional groups compared to classical methods, making them highly valuable in complex molecule synthesis.

Examples of Transition Metal-Catalyzed Indanone Syntheses:

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

| Palladium (Pd) | Reductive-Heck Reaction | 2'-Halochalcones | 3-Substituted Indanones rsc.org |

| Nickel (Ni) | Reductive Cyclization | Enones | Substituted Indanones organic-chemistry.org |

| Rhodium (Rh) | Asymmetric 1,4-Addition | Enones and Aryl Boronates | 3-Aryl-1-indanones organic-chemistry.org |

| Ruthenium (Ru) | Cyclization | 2-Alkyl-1-ethynylbenzenes | 1-Substituted-1H-indenes and 1-indanones organic-chemistry.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The selective synthesis of this compound hinges on methodologies that can differentiate between functional groups (chemoselectivity), control the position of reactions (regioselectivity), and determine the three-dimensional orientation of atoms (stereoselectivity). A primary route to this alcohol is through the reduction of the corresponding ketone, 4,7-dimethyl-1-indanone.

Stereoselective Reduction of 4,7-Dimethyl-1-indanone:

The asymmetric reduction of 4,7-dimethyl-1-indanone is a critical step in obtaining enantiomerically pure this compound. This transformation is frequently accomplished using catalytic hydrogenation or transfer hydrogenation with chiral catalysts, or through biocatalytic methods.

One prominent approach involves the use of chiral ruthenium or rhodium-based catalysts. For instance, Noyori-type catalysts, such as Ru(II) complexes with chiral diamine ligands, have demonstrated high efficiency and enantioselectivity in the reduction of various ketones. While specific data for 4,7-dimethyl-1-indanone is not extensively reported, analogous reductions of substituted indanones suggest that high yields and enantiomeric excesses (ee) are achievable. The choice of chiral ligand, solvent, and reaction conditions is crucial in directing the stereochemical outcome.

Biocatalysis offers a powerful and green alternative for stereoselective ketone reductions. Enzymes, particularly alcohol dehydrogenases (ADHs) from various microorganisms, can exhibit exquisite enantioselectivity. For example, the biocatalytic reduction of the related 1-indanone (B140024) to (S)-1-indanol has been successfully achieved with high yield and excellent enantiomeric excess (>99%) using whole cells of Lactobacillus paracasei BD71. This suggests that a similar enzymatic screening approach could identify a suitable biocatalyst for the asymmetric reduction of 4,7-dimethyl-1-indanone.

| Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Notes |

| Lactobacillus paracasei BD71 | 1-Indanone | (S)-1-Indanol | 93 | >99 | Demonstrates potential for related substrates. |

Chemo- and Regioselective Considerations:

The synthesis of the precursor, 4,7-dimethyl-1-indanone, often involves intramolecular Friedel-Crafts acylation of a substituted propanoic acid. The regioselectivity of this cyclization is directed by the activating and directing effects of the substituents on the aromatic ring, leading to the desired 1-indanone isomer. Subsequent functional group manipulations on the indanone ring must be designed to be chemoselective, avoiding reactions at the desired methyl groups or the aromatic ring itself.

Green Chemistry Principles in this compound Production

The application of green chemistry principles is paramount in developing sustainable synthetic routes to this compound. These principles aim to minimize environmental impact by reducing waste, using safer chemicals, and improving energy efficiency.

Atom Economy and Waste Prevention:

Catalytic methods, both chemo- and biocatalytic, are inherently more atom-economical than stoichiometric reductions, which generate significant waste. The use of catalytic amounts of a chiral catalyst or an enzyme that can be recycled and reused aligns with the principles of waste prevention.

Safer Solvents and Auxiliaries:

A significant portion of waste in chemical processes comes from solvents. The development of synthetic methods that utilize greener solvents, such as water, ethanol, or supercritical fluids, is a key aspect of green chemistry. Biocatalytic reductions are often performed in aqueous media under mild conditions, significantly reducing the reliance on volatile organic compounds (VOCs). For instance, the aforementioned biocatalytic reduction of 1-indanone is carried out in an aqueous medium.

Energy Efficiency:

Biocatalytic reactions typically proceed at or near ambient temperature and pressure, leading to substantial energy savings compared to many traditional chemical processes that require heating or cooling. Microwave-assisted organic synthesis is another technique that can enhance energy efficiency in steps such as the intramolecular Friedel-Crafts acylation for the synthesis of the indanone precursor.

Use of Renewable Feedstocks and Biocatalysis:

While the direct synthesis of this compound from renewable feedstocks is not yet established, the use of biocatalysis represents a significant step towards sustainability. Enzymes are derived from renewable biological sources and are biodegradable. The use of whole-cell biocatalysts, as demonstrated with Lactobacillus paracasei, avoids the need for costly and energy-intensive enzyme purification.

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Use of chiral metal catalysts and enzymes (biocatalysts) for asymmetric reduction. |

| Safer Solvents | Biocatalytic reductions are often performed in aqueous media. |

| Energy Efficiency | Biocatalytic reactions proceed under mild temperature and pressure conditions. |

| Renewable Resources | Enzymes and whole-cell biocatalysts are derived from renewable sources. |

| Waste Prevention | Catalytic methods have higher atom economy compared to stoichiometric reagents. |

Chemical Reactivity and Mechanistic Investigations of 4,7 Dimethyl 1 Indanol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in 4,7-Dimethyl-1-indanol is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, reduction, and substitution reactions.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst. byjus.comorganic-chemistry.orgmasterorganicchemistry.com This reaction, known as Fischer esterification when reacting with a carboxylic acid, proceeds through nucleophilic acyl substitution. organic-chemistry.orgmasterorganicchemistry.com The reaction is generally reversible, and to drive it towards the formation of the ester, it is common to either use an excess of one of the reactants or remove the water formed during the reaction. organic-chemistry.org

Similarly, etherification can be achieved by reacting this compound with alkyl halides or other alkylating agents. This transformation typically proceeds via a Williamson ether synthesis-type mechanism, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile. Alternatively, under acidic conditions, the reaction can proceed through an S\N1-type mechanism involving a carbocation intermediate. organic-chemistry.org

Table 1: Representative Esterification and Etherification Reactions of Secondary Alcohols

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Esterification | Carboxylic Acid + Alcohol | Acid (e.g., H₂SO₄), Heat | Ester + Water |

| Esterification | Acid Anhydride (B1165640) + Alcohol | Base (e.g., Pyridine) | Ester + Carboxylic Acid |

| Etherification | Alkyl Halide + Alcohol | Strong Base (e.g., NaH) | Ether + Salt |

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4,7-dimethyl-1-indanone (B1296240). Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and other milder oxidants. The choice of oxidant can be crucial to avoid over-oxidation or side reactions on the aromatic ring.

Conversely, the corresponding ketone, 4,7-dimethyl-1-indanone, can be reduced back to this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction methods can also be employed to produce specific enantiomers of the indanol. whiterose.ac.uk

Table 2: Common Oxidation and Reduction Reactions of Indanol/Indanone Systems

| Transformation | Starting Material | Reagent | Product |

| Oxidation | Substituted 1-Indanol (B147123) | Pyridinium Chlorochromate (PCC) | Substituted 1-Indanone (B140024) |

| Reduction | Substituted 1-Indanone | Sodium Borohydride (NaBH₄) | Substituted 1-Indanol |

The hydroxyl group at the benzylic position of this compound can undergo nucleophilic substitution reactions, primarily through an S\N1 mechanism. fiveable.mewikipedia.orgbyjus.comlibretexts.orgyoutube.com The stability of the resulting secondary benzylic carbocation, which is resonance-stabilized by the aromatic ring, facilitates this pathway. fiveable.melibretexts.org In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of the carbocation. This intermediate can then be attacked by a variety of nucleophiles. Due to the planar nature of the carbocation intermediate, if the starting material is chiral, the product is often a racemic mixture of enantiomers. fiveable.melibretexts.org

Reactivity of the Indane Ring System in this compound

The aromatic ring of the indane system in this compound is susceptible to electrophilic aromatic substitution, and the peripheral methyl groups can also be functionalized.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. nih.govkhanacademy.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the two methyl groups and the hydroxyl-bearing aliphatic ring. chemistrytalk.orgorganicchemistrytutor.comyoutube.comlibretexts.orgwikipedia.org

Both the methyl groups and the alkyl group of the five-membered ring are electron-donating groups (EDGs) and are therefore activating and ortho, para-directing. chemistrytalk.orgorganicchemistrytutor.comlibretexts.orgwikipedia.org The hydroxyl group, while part of the aliphatic ring, influences the electron density of the aromatic system through its connection at the benzylic position. The combined directing effects of these groups will determine the position of substitution. In this compound, the positions ortho and para to the existing methyl groups (positions 5 and 6) are the most likely sites for electrophilic attack. Steric hindrance from the adjacent five-membered ring and the methyl groups will also play a role in determining the final product distribution. chemistrytalk.org

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4,7-Dimethylindane Framework

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 5-Nitro-4,7-dimethyl-1-indanol and/or 6-Nitro-4,7-dimethyl-1-indanol |

| Bromination | Br⁺ | 5-Bromo-4,7-dimethyl-1-indanol and/or 6-Bromo-4,7-dimethyl-1-indanol |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4,7-dimethyl-1-indanol and/or 6-Acyl-4,7-dimethyl-1-indanol |

The methyl groups at positions 4 and 7 of the indane ring can be functionalized through free-radical reactions. wikipedia.orgchadsprep.comyoutube.comyoutube.comucr.edu For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can selectively introduce a bromine atom onto one of the methyl groups. youtube.com This benzylic bromide can then serve as a versatile intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Oxidation of the methyl groups to carboxylic acids is also possible using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions. chemspider.com However, controlling the selectivity between the two methyl groups and preventing oxidation of the indanol hydroxyl group would be a significant challenge.

Rearrangement Reactions Involving the this compound Framework

There is no specific information available in the scientific literature regarding rearrangement reactions involving the this compound framework.

Mechanistic Studies of Key Transformations of the Compound

No mechanistic studies specifically focused on the transformations of this compound have been found in the reviewed literature.

Stereochemical Outcomes of Reactions Involving this compound

There is no available data on the stereochemical outcomes of reactions specifically involving this compound.

Derivatization and Structural Diversity of 4,7 Dimethyl 1 Indanol Analogues

Synthesis of Functionalized 4,7-Dimethyl-1-indanol Derivatives

The secondary alcohol moiety at the C-1 position is a primary site for derivatization. Standard organic transformations can be employed to convert the hydroxyl group into a variety of other functional groups, thereby altering the molecule's physical and chemical properties.

Esterification: One of the most common derivatization methods for alcohols is esterification. This compound can be readily converted to its corresponding esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a viable, equilibrium-driven method. researchgate.net For higher yields and milder conditions, the use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) is effective. tandfonline.comwhiterose.ac.uk These reactions typically proceed to completion and are suitable for a wide range of acyl groups.

Etherification: The synthesis of ethers from this compound introduces a stable, less polar functional group. A classic method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether. This pathway is highly versatile for introducing various alkyl or aryl substituents.

The table below illustrates representative derivatization reactions of the hydroxyl group.

| Derivative Type | Reagent(s) | Catalyst/Base | Typical Conditions | Product |

| Acetate Ester | Acetic Anhydride (B1165640) | Pyridine | Room Temperature, 1-3 h | 4,7-Dimethyl-1-indanyl acetate |

| Benzoate Ester | Benzoyl Chloride | Triethylamine (TEA) | 0 °C to RT, 2-4 h | 4,7-Dimethyl-1-indanyl benzoate |

| Methyl Ether | Methyl Iodide | Sodium Hydride (NaH) | THF, 0 °C to RT, 4-8 h | 1-Methoxy-4,7-dimethylindane |

| Benzyl Ether | Benzyl Bromide | Sodium Hydride (NaH) | DMF, RT, 6-12 h | 1-(Benzyloxy)-4,7-dimethylindane |

Exploration of Novel Analogues Through Diverse Reaction Pathways

Beyond modification of the hydroxyl group, the aromatic ring of this compound serves as a template for generating novel analogues through electrophilic aromatic substitution (EAS). nih.gov The existing substituents on the ring dictate the position of new functional groups, allowing for the synthesis of a library of structurally diverse compounds. Key EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. jmchemsci.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. This powerful electron-withdrawing group can serve as a handle for further transformations, such as reduction to an amino group.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with an acid catalyst. The resulting aryl halides are valuable precursors for cross-coupling reactions.

Friedel-Crafts Acylation: This reaction, employing an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), attaches a ketone functionality to the aromatic ring. tandfonline.com This is a reliable method for forming a new carbon-carbon bond and introducing a versatile functional group that cannot undergo rearrangement. researchgate.net

The following table outlines potential reaction pathways for creating novel analogues.

| Reaction Type | Reagent(s) | Catalyst | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ | - | 5-Nitro-4,7-dimethyl-1-indanol |

| Bromination | N-Bromosuccinimide (NBS) | H₂SO₄ (cat.) | 5-Bromo-4,7-dimethyl-1-indanol |

| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃ | 5-Acetyl-4,7-dimethyl-1-indanol |

Influence of Substituent Effects on Reactivity and Selectivity in Derivatives

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The two methyl groups at positions C-4 and C-7 are activating, ortho-, para-directing groups. nih.gov They increase the electron density of the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609).

The directing influences are as follows:

The C-4 methyl group directs incoming electrophiles to its ortho (C-5) and para (C-2) positions.

The C-7 methyl group directs incoming electrophiles to its ortho (C-6) position.

The hydroxyl group at C-1 (or its ether/ester derivative) is also an activating, ortho-, para-director, influencing positions C-2 and the electronically less accessible C-7a (bridgehead).

When these effects are combined, the C-5 and C-6 positions are the most activated and sterically accessible for substitution. The C-5 position is ortho to the C-4 methyl group, and the C-6 position is ortho to the C-7 methyl group. Due to the concerted activation from both methyl groups toward the vacant positions between them, electrophilic attack is strongly favored at either C-5 or C-6. The precise ratio of isomers would depend on the specific electrophile and reaction conditions, but meta-substitution is expected to be negligible. This predictable selectivity is a powerful tool in the rational design of specific this compound analogues.

Stereoisomerism and Enantiomeric Purity in Derived Structures

The C-1 carbon of this compound is a stereogenic center, meaning the compound exists as a pair of enantiomers: (R)-4,7-Dimethyl-1-indanol and (S)-4,7-Dimethyl-1-indanol. Synthesis of the parent indanol via the reduction of the achiral precursor, 4,7-dimethyl-1-indanone (B1296240), with a standard reducing agent like sodium borohydride (B1222165) results in a racemic mixture (a 1:1 mixture of both enantiomers).

Achieving enantiomeric purity is crucial in many applications. This can be accomplished through the asymmetric reduction of the precursor ketone. The use of chiral reducing agents or catalysts, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane (B79455), can selectively produce one enantiomer in high enantiomeric excess (ee).

When a derivatization reaction is performed on an enantiomerically pure sample of this compound, the stereochemical integrity of the C-1 center is typically maintained, provided the reaction does not involve breaking bonds to the chiral carbon. For instance, esterification or etherification of (R)-4,7-Dimethyl-1-indanol will yield the corresponding (R)-ester or (R)-ether. Similarly, electrophilic substitution on the aromatic ring does not affect the C-1 stereocenter. Consequently, enantiomerically pure derivatives can be readily accessed from an enantiopure starting material, preserving the defined three-dimensional structure of the molecule.

Computational Chemistry and Theoretical Studies on 4,7 Dimethyl 1 Indanol

Molecular Modeling and Conformational Analysis

Molecular modeling of 4,7-Dimethyl-1-indanol is foundational to understanding its behavior. The molecule consists of a rigid benzene (B151609) ring fused to a more flexible five-membered cyclopentanol ring. The primary source of conformational flexibility arises from the puckering of this five-membered ring and the orientation of the hydroxyl group.

Conformational analysis aims to identify the stable, low-energy arrangements of the atoms, known as conformers. For the parent compound, 1-indanol (B147123), studies have identified two primary conformers based on the position of the hydroxyl group relative to the plane of the five-membered ring: an equatorial (eq) and an axial (ax) form. researchgate.net In this compound, the presence of the two methyl groups on the aromatic ring introduces additional, albeit minor, influences on the conformational landscape.

The process of conformational analysis typically involves a systematic or stochastic search of the potential energy surface. mdpi.comacs.org Methods like molecular mechanics (MM) force fields (e.g., MMFF or AMBER) are often used for an initial, rapid exploration of possible conformations. researchgate.netwavefun.com The resulting low-energy structures are then typically subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), for geometry optimization and relative energy determination. mdpi.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for averaging properties to compare with experimental data.

| Conformer Type | Key Dihedral Angle (Illustrative) | Relative Energy (kcal/mol) (Illustrative) | Description |

| Equatorial-like | C2-C1-O-H ≈ 180° | 0.00 | The hydroxyl group points away from the general plane of the five-membered ring. This is often the global minimum. |

| Axial-like | C2-C1-O-H ≈ 60° | 0.5 - 1.5 | The hydroxyl group is oriented more perpendicular to the ring plane, potentially leading to steric interactions. |

Note: Data in this table is illustrative, based on typical findings for 1-indanol and related cyclic alcohols, and does not represent experimentally verified values for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure of this compound. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to predicting its reactivity.

Commonly calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. rasayanjournal.co.in

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the oxygen atom of the hydroxyl group, indicating a site prone to electrophilic attack.

| Calculated Property | Typical Method | Illustrative Value | Significance |

| HOMO Energy | DFT (B3LYP/6-31G) | -6.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | DFT (B3LYP/6-31G) | -0.8 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | Calculated from HOMO/LUMO | 5.7 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | DFT (B3LYP/6-31G*) | 1.9 D | Measures overall polarity of the molecule. |

Note: Data in this table is illustrative and represents typical values obtained for similar aromatic alcohols. It is not specific to this compound.

Reaction Pathway Simulations and Transition State Analysis for this compound Transformations

Computational chemistry can simulate the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This is achieved by mapping the potential energy surface that connects reactants to products. Key points on this surface are the energy minima corresponding to stable species (reactants, intermediates, products) and the saddle points, known as transition states (TS), which represent the energy maxima along the reaction coordinate.

For this compound, a common transformation to simulate would be its acid-catalyzed dehydration to form the corresponding indene. youtube.comyoutube.comyoutube.com The simulation would proceed by:

Locating Reactants and Products: The geometries of the starting alcohol and the final alkene product are optimized.

Identifying Transition States: A search for the transition state structure for each step (e.g., protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent deprotonation) is performed. researchgate.net TS searching algorithms are used to find the saddle point connecting the reactant and product of each elementary step.

Calculating Activation Energies: The energy difference between the transition state and the reactant(s) gives the activation energy (Ea), which is the barrier that must be overcome for the reaction to proceed. researchgate.net

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are often run to confirm that the identified transition state correctly connects the intended reactant and product.

These simulations can reveal the rate-determining step of the reaction and explain observed regioselectivity or stereoselectivity. acs.org

| Reaction Step (Dehydration) | Calculated Parameter | Illustrative Value (kcal/mol) | Description |

| Protonation of -OH | ΔH | ~ -5 | Exothermic formation of the oxonium ion intermediate. |

| C-O Bond Cleavage (TS1) | Activation Energy (Ea) | ~ 20-25 | The rate-determining step, leading to a benzylic carbocation. |

| Deprotonation (TS2) | Activation Energy (Ea) | ~ 2-5 | A low-barrier step to form the final alkene product. |

Note: The values presented are illustrative for a typical secondary benzylic alcohol dehydration and are not specific calculated values for this compound.

Prediction of Spectroscopic Signatures (Methodological Aspects, not specific data)

Computational methods are widely used to predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. The key is that the accuracy of these predictions often relies on having first identified the correct, lowest-energy conformers of the molecule. uncw.edu

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is often paired with DFT. uncw.edu The final predicted spectrum is typically a Boltzmann-weighted average of the spectra calculated for each significant conformer, as the experimental spectrum reflects this population average. uncw.edu Machine learning has also emerged as a powerful tool to refine these predictions, sometimes using lower-level quantum calculations as a starting point to achieve high accuracy with less computational cost. frontiersin.orgresearchgate.net

Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. A frequency calculation not only predicts the positions of absorption bands but also confirms that an optimized structure is a true energy minimum (no imaginary frequencies).

UV-Visible spectroscopy can be modeled using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions, corresponding to the wavelengths of light the molecule absorbs.

| Spectroscopic Technique | Computational Method | Required Information | Key Output |

| NMR (¹H, ¹³C) | DFT with GIAO method | Optimized geometries of all low-energy conformers | Isotropic shielding constants (converted to chemical shifts) |

| Infrared (IR) | DFT Frequency Calculation | Optimized geometry of the global minimum conformer | Vibrational frequencies and intensities |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Optimized ground-state geometry | Electronic transition energies and oscillator strengths |

In Silico Design of Novel this compound Derivatives

In silico (computer-based) design is a cornerstone of modern drug discovery and materials science, allowing for the creation and evaluation of novel molecules before they are synthesized. researchgate.netnih.gov The this compound scaffold can serve as a starting point for designing new derivatives with potentially enhanced biological activity or improved material properties.

The design process often involves:

Scaffold Hopping and Modification: The core indanol structure is modified by adding, removing, or substituting functional groups. For instance, different substituents could be placed on the aromatic ring or the hydroxyl group could be converted into an ether or ester.

Property Prediction: For each designed derivative, computational tools are used to predict key properties. This can include ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for potential drug candidates or electronic properties for materials science applications.

Molecular Docking: If the goal is to design a biologically active molecule, molecular docking simulations can predict how well a designed derivative binds to the active site of a target protein. This helps prioritize candidates that are most likely to be effective.

Quantitative Structure-Activity Relationship (QSAR): By building a computational model that correlates structural features with observed activity for a set of known molecules, the activity of new, unsynthesized derivatives can be predicted. nih.gov

This iterative cycle of design, prediction, and evaluation allows researchers to explore a vast chemical space efficiently, focusing synthetic efforts on the most promising candidates. nih.govresearchgate.net

| Derivative (Illustrative) | Modification | Predicted Property of Interest | Potential Application |

| 1-amino-4,7-dimethyl-indane | -OH replaced with -NH2 | Increased basicity, altered H-bonding | Chiral ligand, pharmaceutical intermediate |

| 4,7-Dimethyl-1-indanyl acetate | Esterification of -OH | Increased lipophilicity | Prodrug, fragrance component |

| 5-Fluoro-4,7-dimethyl-1-indanol | Addition of Fluoro group | Altered electronic properties, metabolic stability | Bioactive molecule design |

Note: This table provides hypothetical examples of derivatives and their potential properties to illustrate the in silico design process.

Advanced Spectroscopic and Chromatographic Methods for Structural Characterization of 4,7 Dimethyl 1 Indanol Methodology Focus

Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Indanol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For indanol derivatives, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of 4,7-Dimethyl-1-indanol, distinct signals are expected for the aromatic protons, the aliphatic protons on the five-membered ring, the hydroxyl proton, and the protons of the two methyl groups. The aromatic protons would appear as distinct signals in the downfield region (typically 6.8-7.5 ppm), with their splitting patterns revealing their coupling relationships. The proton attached to the carbon bearing the hydroxyl group (H1) would appear as a characteristic multiplet. The two methyl groups on the aromatic ring would present as sharp singlets in the upfield region (around 2.0-2.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts would differentiate the aromatic carbons, the aliphatic carbons of the indane core, and the methyl group carbons. Advanced NMR techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton and carbon signals, allowing for the unambiguous assignment of the entire molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | ~5.2 (dd) | ~76 |

| C2-H₂ | ~2.0 (m), ~2.5 (m) | ~30 |

| C3-H₂ | ~2.8 (m), ~3.1 (m) | ~36 |

| C4-CH₃ | ~2.3 (s) | ~19 |

| C5-H | ~7.0 (d) | ~125 |

| C6-H | ~6.9 (d) | ~128 |

| C7-CH₃ | ~2.4 (s) | ~20 |

| Aromatic C's | - | ~125-145 |

| OH | Variable | - |

Mass Spectrometry Approaches for Structure Elucidation of Complex Organic Molecules

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 162.23 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 162.

Electron Ionization (EI) is a common MS technique that causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern of indanol derivatives is characteristic. Alcohols often undergo dehydration, so a significant peak at m/z 144, corresponding to the loss of a water molecule (M-18), would be expected for this compound. Another common fragmentation involves the cleavage of the five-membered ring. The base peak (the most intense peak) for the related compound 4,7-dimethylindan (B1604870) is observed at m/z 131, resulting from the loss of a methyl group. A similar fragmentation pathway is plausible for this compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula, confirming the presence of C₁₁H₁₄O.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Interpretation |

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |

| 147 | [C₁₀H₁₁O]⁺ | Loss of a methyl group (-CH₃) |

| 144 | [C₁₁H₁₂]⁺ | Loss of water (-H₂O) |

| 131 | [C₁₀H₁₁]⁺ | Loss of -CH₂OH or related rearrangement |

| 115 | [C₉H₇]⁺ | Further fragmentation, loss of methyl/ethyl groups |

Infrared and Ultraviolet-Visible Spectroscopy Applications in Indanol Chemistry

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and probe the electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) functional group in this compound. This would appear as a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would be observed around 1050-1150 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching is seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically produce peaks in the 1450-1600 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated aromatic system. Indanol derivatives exhibit absorption bands characteristic of the substituted benzene (B151609) ring. For 1-indanol (B147123), electronic transitions are observed around 260-275 nm. The addition of two methyl groups to the benzene ring in this compound is expected to cause a slight bathochromic shift (shift to longer wavelength) of these absorption maxima.

Table 3: Key Spectroscopic Data for Indanol Derivatives

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber (IR) / Wavelength (UV-Vis) |

| Infrared (FTIR) | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |

| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |

| Aliphatic C-H stretch | 2850-2960 cm⁻¹ | |

| Aromatic C=C stretch | 1450-1600 cm⁻¹ | |

| C-O stretch (secondary alcohol) | ~1075 cm⁻¹ | |

| Ultraviolet-Visible | π → π* transitions (aromatic ring) | ~260-280 nm |

Chromatographic Separation Techniques for Indanol Compound Analysis

Chromatography is essential for the purification of this compound from reaction mixtures and for the separation of potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their polarity. For indanol derivatives, reversed-phase HPLC using a C18 column is typically effective. nih.gov A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of compounds with different polarities. Positional isomers of dimethyl-1-indanol could be separated by optimizing the mobile phase composition and gradient. mtc-usa.com Since this compound is chiral, enantiomers can be separated using a chiral stationary phase (CSP). csfarmacie.cz

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like indanols. Separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. A nonpolar stationary phase is often used for the separation of isomers. mdpi.com The Kovats retention index, an indicator of a compound's elution time, for the related 4,7-dimethylindan has been reported, providing a reference point for developing GC methods. nih.gov

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org For a chiral molecule like this compound, which possesses a stereocenter at the C1 position, single-crystal X-ray diffraction can unambiguously determine its absolute configuration (R or S). springernature.com

The process requires growing a suitable single crystal of the enantiomerically pure compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles. wikipedia.org By using anomalous dispersion effects, particularly if a heavier atom is present in the structure or as a co-crystallized salt, the absolute stereochemistry can be reliably determined. mdpi.com While obtaining a crystal suitable for analysis can be challenging, the structural information it provides is unparalleled in its detail and certainty. nih.gov

4,7 Dimethyl 1 Indanol As a Synthetic Intermediate and Precursor Chemistry

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of methyl groups on the aromatic ring of 4,7-Dimethyl-1-indanol, combined with the reactive hydroxyl group on the five-membered ring, makes it a valuable building block for the synthesis of more intricate molecular architectures. The methyl groups can influence the electronic and steric properties of the molecule, guiding the regioselectivity of further chemical transformations.

The synthesis of this compound is conceptually preceded by the preparation of its corresponding ketone, 4,7-dimethyl-1-indanone (B1296240). A plausible and frequently employed method for the synthesis of substituted 1-indanones is the intramolecular Friedel-Crafts reaction. beilstein-journals.orgnih.gov For instance, the synthesis could commence from p-xylene (B151628), which upon Friedel-Crafts acylation with 3-chloropropionyl chloride would yield 3-(2,5-dimethylphenyl)propionic acid. Subsequent intramolecular cyclization of the corresponding acid chloride under Friedel-Crafts conditions would afford 4,7-dimethyl-1-indanone. The final step to obtain this compound is the selective reduction of the ketone functionality, a common transformation in organic synthesis. researchgate.net

Once obtained, the hydroxyl group of this compound can serve as a handle for a variety of chemical modifications. It can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a diverse range of functional groups at the 1-position of the indane core. Alternatively, the alcohol can be oxidized back to the ketone, providing a route to further derivatization at the adjacent positions. The presence of the methyl groups can direct subsequent electrophilic aromatic substitution reactions, offering a pathway to more highly substituted indane derivatives.

Role in Multi-Step Total Synthesis Endeavors

While specific total syntheses employing this compound are not extensively documented in readily available literature, the strategic value of substituted indanols as intermediates in the synthesis of natural products and complex bioactive molecules is well-established. For instance, derivatives of 1-indanol (B147123) have been utilized as key precursors in the synthesis of various biologically active compounds. tandfonline.comtandfonline.com

The utility of this compound in a total synthesis context would lie in its ability to introduce a pre-functionalized and sterically defined fragment into a larger molecule. The rigid bicyclic structure of the indane core can serve as a scaffold to control the spatial arrangement of substituents, which is often a critical factor in achieving the desired biological activity of the target molecule.

An illustrative, albeit analogous, example is the use of substituted amino-indanols in the synthesis of protease inhibitors. cdnsciencepub.com In such syntheses, the stereochemistry of the amino and hydroxyl groups on the indane ring is crucial for the compound's efficacy. Similarly, the stereocenter at the 1-position of this compound can be controlled or resolved to afford enantiomerically pure material, which is often a prerequisite for the synthesis of chiral drugs and other bioactive molecules.

Precursor for the Development of Advanced Chemical Scaffolds

The this compound framework can be viewed as a foundational scaffold from which more complex and diverse chemical libraries can be constructed. The reactivity of both the aromatic and the aliphatic rings of the indane system allows for a wide range of chemical modifications.

The hydroxyl group can be used as a point of attachment for various molecular fragments through ether or ester linkages. Furthermore, dehydration of this compound can lead to the formation of the corresponding indene, a versatile intermediate in its own right. The resulting double bond in the five-membered ring can undergo a variety of reactions, including cycloadditions, epoxidations, and hydroborations, to introduce further complexity and functionality.

The development of novel ligands for catalysis is another area where advanced scaffolds derived from this compound could be impactful. The indane backbone can provide a rigid and well-defined geometry for the coordination of metal centers, and the substituents on both rings can be tailored to fine-tune the electronic and steric properties of the resulting catalyst.

Strategic Integration of this compound into Synthetic Pathways

The decision to incorporate this compound into a synthetic pathway is often driven by the desire to access a specific substitution pattern on the indane core that might be difficult to achieve through other synthetic routes. The commercial availability of the precursor, 4,7-dimethyl-1-indanone, also makes this a practical choice for many synthetic applications.

In a retrosynthetic analysis, the 4,7-dimethylindane unit can be identified as a key building block. The synthetic chemist can then devise a strategy that involves the early introduction of this fragment, followed by the elaboration of other parts of the target molecule. This approach can be particularly advantageous if the desired biological activity is known to be associated with the presence of a substituted indane moiety.

The following table provides examples of how substituted indanols, analogous to this compound, have been utilized as synthetic intermediates, highlighting the potential applications of the title compound.

| Analogous Substituted Indanol | Application | Reference |

| 1,1-Dimethyl-4-indanol | Intermediate for biologically active molecules | tandfonline.comtandfonline.com |

| 2-Amino-4,7-dimethoxy-6-methyl-1-indanol | Precursor for hallucinogen analogs | cdnsciencepub.com |

| cis-1-Amino-7-methyl-2-indanol | Intermediate in ligand synthesis | beilstein-journals.org |

This table illustrates the versatility of the indanol scaffold in organic synthesis and underscores the potential of this compound as a valuable intermediate for the construction of a wide array of complex and functionally rich molecules.

Future Research Directions and Unexplored Avenues for 4,7 Dimethyl 1 Indanol

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted indanols often relies on classical methods such as the reduction of the corresponding indanones, which are typically prepared via Friedel-Crafts reactions. While effective, these methods can suffer from limitations including harsh reaction conditions and lack of stereocontrol. Future research should focus on developing more sophisticated and efficient synthetic routes to 4,7-Dimethyl-1-indanol, particularly those that offer high levels of enantioselectivity, as the C1 position is a stereocenter.

Catalytic Asymmetric Synthesis: A primary goal should be the development of catalytic asymmetric methods to produce enantiopure (R)- and (S)-4,7-Dimethyl-1-indanol. This could be achieved through several modern synthetic strategies:

Asymmetric Hydrogenation: The enantioselective hydrogenation of 4,7-dimethyl-1-indanone (B1296240) using transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands is a highly promising approach. acs.org The development of new chiral phosphorus ligands could lead to high yields and excellent enantioselectivities. acs.org

Asymmetric Transfer Hydrogenation: This method offers a practical alternative to using high-pressure hydrogen gas and has been successfully applied to similar ketones.

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), for the stereoselective reduction of 4,7-dimethyl-1-indanone presents a green and highly efficient route. acs.org Directed evolution could be employed to tailor enzymes for high activity and selectivity toward this specific substrate. acs.orgresearchgate.net Lipases could also be used for the kinetic resolution of racemic this compound. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | High efficiency, high enantioselectivity, broad applicability. | Design of novel chiral ligands tailored for the indanone substrate. |

| Biocatalytic Reduction | Excellent stereoselectivity, mild reaction conditions, environmentally benign. acs.org | Screening and engineering of ketoreductases (KREDs) for optimal performance. |

| Chiral Auxiliary Methods | Reliable stereocontrol, well-established procedures. | Development of easily cleavable and recyclable auxiliaries. acs.org |

Exploration of Unconventional Reaction Pathways and Transformations

Beyond its synthesis, this compound can serve as a starting point for novel chemical transformations. Exploring unconventional reaction pathways could unlock new chemical space and lead to the discovery of molecules with unique properties.

C-H Functionalization: A significant area for exploration is the direct C-H functionalization of the indanol core. This would bypass the need for pre-functionalized starting materials, adhering to the principles of atom and step economy. Research could target the activation of C-H bonds on the aromatic ring or the aliphatic cyclopentyl ring to introduce new functional groups.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. nih.govinsuf.orglidsen.com This strategy could be applied to this compound to initiate novel cyclization, cross-coupling, or functionalization reactions that are inaccessible through traditional thermal methods. beilstein-journals.orgyoutube.com The hydroxyl group could be converted into a suitable leaving group to generate a radical at the C1 position, enabling subsequent transformations.

Flow Chemistry: The use of microreactors and continuous flow systems could enable the safe exploration of reaction conditions (e.g., high temperature and pressure) that are difficult to access in batch synthesis. irost.ir This technology could facilitate the discovery of new reactivity and optimize reaction pathways for the derivatization of this compound.

Advanced Computational Studies for Deeper Mechanistic Understanding

Computational chemistry provides an invaluable tool for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. iitd.ac.inugent.be For this compound, advanced computational studies could accelerate its development and application significantly.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for the synthesis of this compound. nih.govrsc.orgmdpi.com This would provide insights into the factors controlling stereoselectivity in asymmetric catalysis and help in the rational design of more efficient catalysts. researchgate.net

Conformational Analysis: Understanding the conformational preferences of this compound and its derivatives is crucial, especially when it is used as a chiral ligand or as a scaffold for drug design. nih.gov Computational studies can predict the most stable conformers and the energy barriers for their interconversion.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) can aid in the structural characterization of new derivatives of this compound, complementing experimental data.

Molecular Docking: If derivatives of this compound are explored for pharmaceutical applications, molecular docking and molecular dynamics (MD) simulations can be used to predict their binding modes and affinities to biological targets, guiding the design of more potent compounds. nih.govresearchgate.net

| Computational Method | Application Area for this compound | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Optimize catalysts and reaction conditions for synthesis. mdpi.com |

| Ab Initio Calculations | Conformational Analysis & Spectroscopy | Predict stable structures and aid in experimental characterization. nih.gov |

| Molecular Dynamics (MD) | Ligand-Protein Interactions | Evaluate potential as a scaffold for medicinal chemistry. iitd.ac.in |

Green Chemistry Innovations in Indanol Synthesis and Utilization

The principles of green chemistry are increasingly important in modern chemical synthesis. paperpublications.orgnih.gov Future research on this compound should prioritize the development of sustainable and environmentally benign processes. acs.orgwjarr.com

Sustainable Solvents: Investigations should focus on replacing conventional volatile organic solvents with greener alternatives. Water, ionic liquids, or supercritical fluids could be explored as reaction media for the synthesis and derivatization of the indanol. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a proven technology for accelerating reaction rates and reducing energy consumption. nih.govmdpi.comresearchgate.net Applying this technique to the synthesis of this compound and its derivatives could lead to more efficient and scalable processes. knu.ac.krjchr.org

Catalyst Recyclability: Developing recyclable catalytic systems, such as heterogeneous catalysts or catalysts immobilized on solid supports, is crucial for minimizing waste and improving process economics.

Atom Economy: Synthetic routes should be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. scienceinschool.org The exploration of C-H activation strategies, as mentioned previously, aligns perfectly with this goal.

Potential for Derivatization into High-Value Chemical Intermediates

The indanol framework is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can bind to multiple biological targets. mdpi.com this compound, particularly in its enantiopure forms, represents a valuable starting material for the synthesis of high-value chemical intermediates.

Chiral Ligands for Asymmetric Catalysis: The corresponding aminoindanol, derived from this compound, could be synthesized and evaluated as a chiral ligand or auxiliary in asymmetric synthesis. rsc.orgnih.govresearchgate.net The dimethyl substitution pattern may offer unique steric and electronic properties that could lead to improved selectivity in certain catalytic transformations. rsc.org

Pharmaceutical Scaffolds: The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores through etherification, esterification, or substitution reactions. The aromatic ring can also be further modified. These derivatives could be screened for a wide range of biological activities. mdpi.com

Building Blocks for Natural Product Synthesis: The rigid bicyclic structure of the indanol core makes it an attractive intermediate in the total synthesis of complex natural products.

Future work should focus on creating a library of derivatives from this compound and exploring their utility in these diverse applications, thereby unlocking the full potential of this under-investigated molecule.

Q & A

Q. What strategies are recommended for conducting a systematic literature review on this compound?

- Methodological Answer : Use academic databases (Google Scholar, PubMed) with keywords like "this compound synthesis" or "physicochemical properties." Filter results to peer-reviewed journals, excluding unreliable sources like BenchChem. Tools like Zotero or EndNote manage citations, while QUADAS-2 assesses methodological quality in meta-analyses . Prioritize studies with detailed experimental protocols and raw data .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29超级实用的科研工具分享,评论区直接领取哦!!!01:12

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound be resolved?

- Methodological Answer : Conduct replicate experiments under controlled conditions (e.g., standardized solvents, purity >99%). Use differential scanning calorimetry (DSC) for melting point validation and HPLC for purity checks. Apply statistical tests (t-test, ANOVA) to compare datasets and identify outliers. Mixed-methods approaches reconcile qualitative observations (e.g., crystal morphology) with quantitative data .

Q. What experimental design principles should guide studies investigating the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Include positive/negative controls and dose-response curves. For DNA-binding studies, use ethidium bromide displacement assays with fluorescence quenching .

- Variables : Control temperature, pH, and solvent composition. Predefine exclusion criteria for anomalous data.

- Data analysis : Use error bars (standard deviation) and statistical significance thresholds (p < 0.05). Tools like MetaDisc 1.4 aid meta-analyses of diagnostic accuracy .

Q. How can interdisciplinary research (e.g., combining synthesis and computational modeling) address gaps in understanding this compound’s reactivity?

- Methodological Answer :

- Computational methods : Perform DFT calculations (e.g., Gaussian) to predict reaction pathways and transition states. Validate with experimental kinetics.

- Hybrid workflows : Integrate crystallographic data (SHELXL-refined structures) into molecular docking studies to explore bioactivity .

- Data integration : Use pipelines like KNIME to merge spectroscopic, crystallographic, and biological datasets, ensuring metadata standards (e.g., ISA-Tab) .

Q. What protocols ensure rigorous safety and ethical compliance in handling this compound during preclinical studies?

- Methodological Answer : Follow OSHA guidelines for volatile organics: use fume hoods, PPE (gloves, goggles), and MSDS documentation . For in vivo studies, obtain IRB approval and include pediatric safety assessments if applicable (per IND guidelines) . Document adverse events in real-time databases (e.g., REDCap) .

Data Presentation and Reproducibility

- Tables : Include raw data in appendices (e.g., NMR shifts, crystallographic coordinates) .

- Figures : Use error bars and significance annotations in dose-response curves. Label axes with units and uncertainty ranges .

- Reproducibility : Share protocols on platforms like Protocols.io and deposit crystallographic data in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.